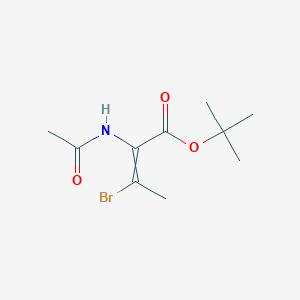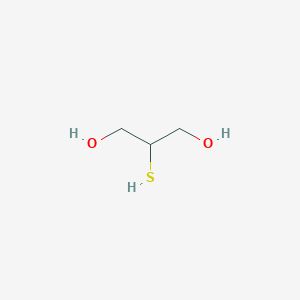![molecular formula C13H16N2 B14620290 Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- CAS No. 60080-06-0](/img/structure/B14620290.png)
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and are often used as active pharmaceutical ingredients. Pyrimidoindoles exhibit a range of pharmacological properties, including antifungal, hypoglycemic, and anti-atherosclerotic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]indoles typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method features a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization using indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-a]indoles are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[1,2-a]indoles undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert pyrimido[1,2-a]indoles to their tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and substituted pyrimidoindoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrimido[1,2-a]indoles have a wide range of scientific research applications:
Chemistry: They serve as intermediates in the synthesis of other biologically active molecules.
Biology: These compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: They are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrimido[1,2-a]indoles involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes or modulate receptors, leading to various biological effects. For example, their antifungal activity may result from the inhibition of fungal enzymes, while their hypoglycemic effect could be due to the modulation of glucose metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]azepine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrimido[1,6-a]pyrimidine: Known for its use as cancer cell growth inhibitors and antioxidants.
Uniqueness
Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl- is unique due to its specific substitution pattern and the resulting biological activities. Its tetrahydro and dimethyl groups contribute to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
60080-06-0 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C13H16N2/c1-9-7-10(2)15-12-6-4-3-5-11(12)8-13(15)14-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UQTMKGOMNNKOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC3=C(N12)CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)

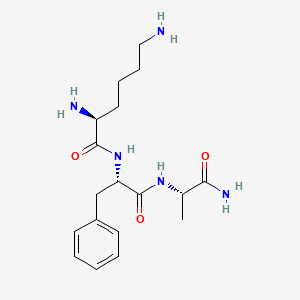

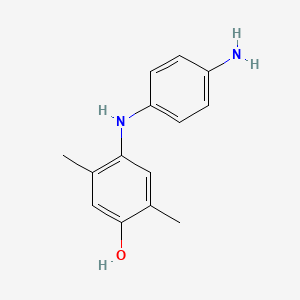
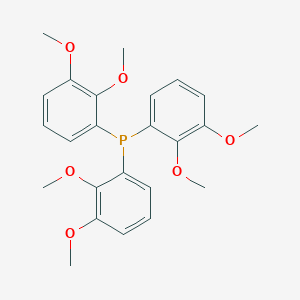
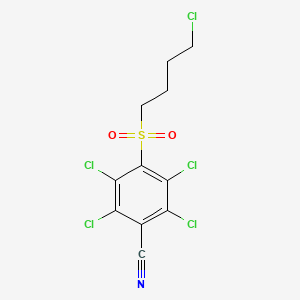
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
